7-Hydroxywarfarin-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

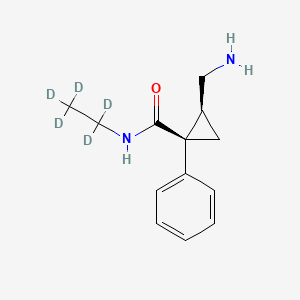

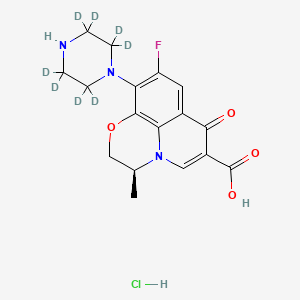

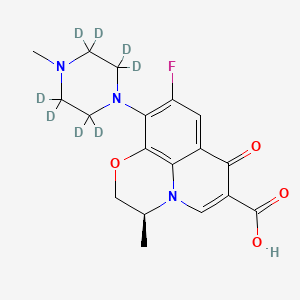

7-Hydroxywarfarin-d5 is a deuterium-labeled derivative of 7-Hydroxywarfarin , a metabolite of the anticoagulant drug warfarin . It is used primarily for research purposes and not intended for patient use .

Synthesis Analysis

The synthesis of 7-Hydroxywarfarin-d5 involves the incorporation of deuterium atoms into the hydroxyl group of the parent compound. Deuterium labeling provides a useful tool for studying drug metabolism and pharmacokinetics .

Molecular Structure Analysis

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Warfarin Metabolism and Genetic Factors : Warfarin is metabolized into S-7-hydroxywarfarin and R-7-hydroxywarfarin by cytochrome P450 isoforms. The metabolism of these enantiomers is influenced by genetic factors such as the CYP2C9 gene and VKORC1 alleles, as well as clinical factors like smoking and hypertension (Bryk et al., 2015).

Detection and Analysis Methods : A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous detection of S-warfarin, R-warfarin, S-7-hydroxywarfarin, and R-7-hydroxywarfarin in human plasma. This method is crucial for investigating warfarin metabolism and potential drug interactions (Zuo et al., 2010).

Glucuronidation of Hydroxywarfarins : Both R- and S-7-hydroxywarfarin undergo glucuronidation by multiple UDP-glucuronosyltransferases in human liver microsomes. This process is essential for their excretion in urine and has implications for the modulation of warfarin metabolism and patient responses (Pugh et al., 2014).

Pharmacokinetics in Anticoagulation Therapy : The concentration of 7-hydroxywarfarin in plasma correlates with warfarin dosage requirements in patients undergoing long-term anticoagulation therapy. This suggests that monitoring 7-hydroxywarfarin could be useful for optimizing warfarin dosing (Kulkarni et al., 2008).

Drug-Drug Interactions : The metabolites of warfarin, including 7-hydroxywarfarin, can inhibit the CYP2C9 enzyme, which is responsible for the metabolism of S-warfarin. This inhibition can lead to variations in drug metabolism among patients and has implications for understanding drug-drug interactions (Jones et al., 2010).

Propriétés

IUPAC Name |

4,6-dihydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3/i2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWPEJBUOJQPDE-VIQYUKPQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC(=O)C)C2=C(C3=C(C=CC(=C3)O)OC2=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857861 |

Source

|

| Record name | 4,6-Dihydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy Warfarin-d5 | |

CAS RN |

94820-64-1 |

Source

|

| Record name | 4,6-Dihydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.